molecular formula C23H19NO3S3 B11036366 (2E)-1-(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one

(2E)-1-(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one

Cat. No.: B11036366
M. Wt: 453.6 g/mol
InChI Key: SUBNPBQRWZBWRH-CMDGGOBGSA-N
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Description

The compound “(2E)-1-(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple fused rings and functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the fused ring system and the introduction of functional groups. Typical synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through methods such as the Skraup synthesis or the Friedländer synthesis.

    Introduction of the Dioxino and Dithiolo Rings: These rings can be introduced through cyclization reactions involving appropriate precursors.

    Formation of the Phenylprop-2-en-1-one Moiety: This can be synthesized through aldol condensation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Functional groups on the aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur-containing compounds.

    Industry: Use as a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interactions with molecular targets. For example, the thioxo group may interact with enzymes involved in redox reactions, while the quinoline core may interact with DNA or proteins. The specific pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.

    Thioxo Compounds: Compounds containing a thioxo group, such as thioacetamide.

    Phenylprop-2-en-1-one Derivatives: Compounds with a phenylprop-2-en-1-one moiety, such as chalcones.

Uniqueness

The uniqueness of the compound lies in its combination of multiple functional groups and fused ring systems, which may confer unique chemical and biological properties. This makes it a valuable subject for further research and development.

Properties

Molecular Formula

C23H19NO3S3

Molecular Weight

453.6 g/mol

IUPAC Name

(E)-1-(16,16-dimethyl-12-sulfanylidene-4,7-dioxa-13,14-dithia-17-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraen-17-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C23H19NO3S3/c1-23(2)21-20(22(28)30-29-21)15-12-17-18(27-11-10-26-17)13-16(15)24(23)19(25)9-8-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3/b9-8+

InChI Key

SUBNPBQRWZBWRH-CMDGGOBGSA-N

Isomeric SMILES

CC1(C2=C(C3=CC4=C(C=C3N1C(=O)/C=C/C5=CC=CC=C5)OCCO4)C(=S)SS2)C

Canonical SMILES

CC1(C2=C(C3=CC4=C(C=C3N1C(=O)C=CC5=CC=CC=C5)OCCO4)C(=S)SS2)C

Origin of Product

United States

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